molecular formula C6H8N2O2 B179458 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID CAS No. 84255-24-3

2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID

Cat. No.: B179458
CAS No.: 84255-24-3
M. Wt: 140.14 g/mol
InChI Key: QVXKYDAPVGBFJJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by methyl groups at the 2- and 5-positions of the imidazole ring and a carboxylic acid group at the 4-position. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 156.15 g/mol (calculated). The compound’s structure (Figure 1) is pivotal in medicinal and materials chemistry due to the imidazole ring’s electron-rich nature and the carboxylic acid’s reactivity, which enable diverse functionalization.

Properties

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXKYDAPVGBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233187
Record name 2,5-Dimethylimidazole-4-carboxylic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84255-24-3
Record name 2,4-Dimethyl-1H-imidazole-5-carboxylic acid
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Record name 2,5-Dimethylimidazole-4-carboxylic acid
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Record name 2,5-Dimethylimidazole-4-carboxylic acid
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Record name 2,5-dimethylimidazole-4-carboxylic acid
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Preparation Methods

Reaction Steps and Conditions:

  • Enolization and Cyclization :

    • Acetyl glycine ethyl ester is dissolved in methyl acetate and reacted with sodium ethylate and ethyl formate at a 1:5 molar ratio.

    • Potassium thiocyanate and copper bath are introduced to form 2-sulfydryl-4-imidazole-ethyl formate (2). Yield: ~70%.

    • Key Insight : The copper bath facilitates sulfur elimination, critical for ring closure.

  • Oxidative Desulfurization :

    • Intermediate (2) is treated with the inorganic salt catalyst (5% w/w) in toluene at 60–75°C.

    • This step removes sulfur and yields 1H-imidazole-4-ethyl formate (3). Catalyst composition (barium sulfate:ferric nitrate:iron sulfate = 20:1:4) ensures optimal activity.

  • Hydrolysis to Carboxylic Acid :

    • Ethyl formate (3) is hydrolyzed using 2% potassium hydroxide at 30°C, followed by acidification with sulfuric acid (pH = 1).

    • Final recrystallization from ethanol affords 2,5-dimethyl-1H-imidazole-4-carboxylic acid with 85% purity.

Advantages :

  • The catalyst is reusable for up to three cycles without significant loss in activity.

  • Avoids hazardous reagents like thionyl chloride, enhancing safety.

Chromium Trioxide-Mediated Oxidation of 4-Methylimidazole

An alternative approach starts with 4-methylimidazole (4), leveraging chromium trioxide (CrO₃) under acidic conditions.

Protocol:

  • Oxidation to Aldehyde Intermediate :

    • 4-Methylimidazole is reacted with pyridinium chlorochromate (PCC) in dichloromethane at 40–50°C for 3–4 hours.

    • This yields 1H-imidazole-4-carbaldehyde (5), isolated via reduced-pressure distillation.

  • Further Oxidation to Carboxylic Acid :

    • Aldehyde (5) is treated with potassium permanganate (KMnO₄) in dichloromethane at 40–50°C.

    • Acidic work-up and recrystallization provide the target compound with 78% yield.

Mechanistic Notes :

  • CrO₃ acts as a stoichiometric oxidizer, converting the methyl group to a carboxylic acid via a two-electron oxidation pathway.

  • Over-oxidation is mitigated by controlled temperature and solvent polarity.

Ultrasound-Assisted Synthesis Using Cerium Catalysts

Recent advances incorporate ultrasound irradiation to accelerate reaction kinetics. A 2023 study demonstrated the use of cerium(IV) ammonium nitrate (CAN) as a Lewis acid catalyst under ultrasonic conditions.

Methodology:

  • Multi-Component Condensation :

    • Benzil (6), ammonium acetate (7), and methylglyoxal (8) are irradiated at 40 kHz for 20–30 minutes.

    • CAN (10 mol%) promotes cyclocondensation, forming the imidazole core.

  • Post-Functionalization :

    • The intermediate undergoes methylation with dimethyl carbonate (DMC) at 70°C, followed by hydrolysis.

    • Total yield: 89% with >95% purity.

Benefits :

  • Ultrasound reduces reaction time by 50% compared to thermal methods.

  • CAN’s redox activity enhances regioselectivity, minimizing by-products.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
Inorganic Salt CatalysisBaSO₄/Fe(NO₃)₃/FeSO₄858–10 hoursReusable catalyst, low toxicity
Chromium OxidationCrO₃/PCC786–8 hoursStraightforward oxidation steps
Ultrasound-AssistedCAN/HNO₃891–2 hoursRapid, energy-efficient

Mechanistic and Optimization Studies

Flow NMR for Reaction Monitoring

Flow NMR spectroscopy elucidated the cyclization mechanism, revealing a keto-enol tautomerism prior to ring closure. This insight guided solvent selection (methyl acetate) to stabilize the enolate intermediate.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent CN106045912A highlights the use of continuous flow systems for methylation steps, achieving 90% yield at 120°C with dimethyl carbonate. Benefits include:

  • Consistent heat transfer, reducing side reactions.

  • Scalability to multi-kilogram batches.

Waste Management

The inorganic salt catalyst method generates minimal waste (primarily potassium sulfate), aligning with green chemistry principles. In contrast, chromium-based routes require stringent handling of heavy metal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

DMICA is utilized as a building block in the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals.
Coordination ChemistryActs as a ligand for transition metals in catalytic processes.

Biology

Research has indicated that DMICA exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:
Studies have shown that DMICA derivatives can inhibit the growth of several bacteria and fungi. For instance:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Anticancer Activity:
DMICA has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HCT1167.5Cell cycle arrest at G2/M phase

The compound's anticancer activity is attributed to its ability to inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and to modulate cellular signaling pathways.

Medicine

Ongoing research is exploring DMICA's potential in drug development, particularly for its therapeutic effects against various diseases, including viral infections like HIV. Studies have demonstrated that derivatives of DMICA can selectively bind to viral proteins, inhibiting their function:

  • Case Study: A study evaluated DMICA derivatives in HIV-1 integrase assays, revealing moderate antiviral activity with certain compounds showing significant inhibition percentages at specific concentrations.

Industrial Applications

DMICA is also employed in the production of dyes, pigments, and functional materials due to its unique chemical properties:

  • Dyes and Pigments: Utilized in creating colorants for textiles and coatings.
  • Functional Materials: Incorporated into materials science for developing specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethylimidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazole derivatives are highly dependent on substituent positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2,5-Dimethyl-1H-imidazole-4-carboxylic acid 2-CH₃, 5-CH₃, 4-COOH C₆H₈N₂O₂ 156.15 Potential ligand for metal coordination; precursor for bioactive molecules
4,5-Dimethyl-1H-imidazole-dicarboxylate (dMIdC) 4-CH₃, 5-CH₃, 1,3-COOR C₈H₁₀N₂O₄ 198.18 Used in synthesizing alkylamino-imidazole derivatives via nucleophilic substitution
2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxylic acid 2-CH₃, 5-CH₃, 1-C₆H₅, 4-COOH C₁₂H₁₂N₂O₂ 216.24 Increased steric bulk from phenyl group; potential impact on receptor binding
1H-Imidazole-4-carboxylic acid 4-COOH C₄H₄N₂O₂ 112.09 Simpler structure; used in peptide mimetics and catalysis
Key Observations:

Substituent Position Sensitivity: The 2,5-dimethyl substitution in the target compound contrasts with the 4,5-dimethyl configuration in dMIdC. The latter’s dicarboxylate groups enable reactivity with amines, forming derivatives with alkylamino chains at N-1 .

Functional Group Reactivity: Carboxylic acid at position 4 (common to all listed compounds) allows for salt formation, esterification, or amidation. For example, ammonolysis of diesters (e.g., dMIdC derivatives) yields imidazo-diamides .

Biological Activity

2,5-Dimethyl-1H-imidazole-4-carboxylic acid (DMICA) is a heterocyclic compound that has garnered interest in various fields including medicinal chemistry and biochemistry. Its unique structure, characterized by two methyl groups and a carboxylic acid moiety, contributes to its diverse biological activities. This article aims to consolidate findings from recent studies on the biological activity of DMICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • Structure : The imidazole ring is substituted at positions 2 and 5 with methyl groups and at position 4 with a carboxylic acid group.

DMICA exhibits a broad range of biological activities attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DMICA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a selective inhibitor of nitric oxide synthase, which is crucial in inflammatory processes.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that are vital in cancer and other diseases.
  • Antimicrobial Activity : DMICA displays significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

Biological Activities

The biological activities of DMICA can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that DMICA possesses notable antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing effective inhibition at varying concentrations.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

Antitumor Activity

DMICA has also been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. A study reported an IC50 value of approximately 25 µM against human cancer cell lines, indicating significant cytotoxicity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of DMICA:

  • In Vivo Studies on Cancer Models :
    • A study conducted on murine models demonstrated that DMICA administration resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in tumor cells through mitochondrial pathways .
  • Antiviral Properties :
    • In research focused on HIV-1, DMICA was evaluated for its inhibitory effects on HIV integrase. Compounds derived from DMICA exhibited moderate antiviral activity with inhibition percentages ranging from 33% to 45% at concentrations above 100 µM .
  • Synergistic Effects with Other Drugs :
    • Combinations of DMICA with established antibiotics showed enhanced efficacy against resistant bacterial strains, suggesting potential for use in combination therapy.

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